2-[(2-Nitro-3-pyridinyl)oxy]acetic acid
Overview
Description
2-[(2-Nitro-3-pyridinyl)oxy]acetic acid is an organic compound characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an acetic acid moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Nitro-3-pyridinyl)oxy]acetic acid typically involves the nitration of 3-pyridinol followed by etherification with chloroacetic acid. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and basic conditions for the etherification step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts to enhance the reaction rate and yield is also common.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The nitro group can be reduced using reagents like tin(II) chloride in hydrochloric acid.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield 3-pyridinol and chloroacetic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Strong acids or bases like hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: 2-[(2-Amino-3-pyridinyl)oxy]acetic acid.
Reduction: 2-[(2-Amino-3-pyridinyl)oxy]acetic acid.
Substitution: 3-Pyridinol and chloroacetic acid.
Scientific Research Applications
2-[(2-Nitro-3-pyridinyl)oxy]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Nitro-3-pyridinyl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ether linkage allows for the compound to be metabolized into active forms that exert their effects through specific pathways.
Comparison with Similar Compounds
- 2-[(2-Nitro-4-pyridinyl)oxy]acetic acid
- 2-[(2-Nitro-5-pyridinyl)oxy]acetic acid
- 2-[(2-Nitro-6-pyridinyl)oxy]acetic acid
Comparison: 2-[(2-Nitro-3-pyridinyl)oxy]acetic acid is unique due to the position of the nitro group on the pyridine ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and industrial applications.
Properties
IUPAC Name |
2-(2-nitropyridin-3-yl)oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c10-6(11)4-14-5-2-1-3-8-7(5)9(12)13/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNWEMAVMHMXGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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